The primary mechanism of action of Triethylenetetramine tetrahydrochloride revolves around its copper-chelating ability. By binding to copper ions, it inhibits copper uptake and utilization in cells and tissues. This copper depletion subsequently affects various copper-dependent enzymes and processes, leading to the manifestation of copper deficiency phenotypes. []
Triethylenetetramine tetrahydrochloride is extensively used to induce copper deficiency in animal models, enabling researchers to study the physiological and pathological consequences of copper deficiency. This application is particularly relevant in investigating copper's role in various organs and systems, including the pancreas, liver, and immune system. [, , , ]
Studies have utilized Triethylenetetramine tetrahydrochloride to induce copper deficiency in rats, leading to pancreatic acinar cell loss and subsequent regeneration. This model has provided valuable insights into the role of copper in pancreatic function, the involvement of pancreatic stellate cells in regeneration, and the potential for transdifferentiation of pancreatic cells into hepatocyte-like cells. [, , ]
Research has employed Triethylenetetramine tetrahydrochloride to explore the impact of copper deficiency on cholecystokinin (CCK) signal transduction in pancreatic acini. Findings suggest that copper deficiency can impair CCK-stimulated amylase release and inositol phosphate formation, highlighting copper's importance in maintaining normal pancreatic exocrine function. []
A study utilizing Positron Emission Tomography (PET)/CT scans in healthy humans demonstrated that Triethylenetetramine tetrahydrochloride significantly inhibits intestinal copper absorption. This finding provides a mechanistic understanding of the drug's efficacy in treating copper overload disorders, such as Wilson disease, by reducing copper uptake. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7